6-[3-(Benzyloxy)phenyl]pyridazin-3-ol is an organic compound classified under the pyridazine family, characterized by a pyridazine ring substituted with a benzyloxy group and a phenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, as it may interact with key biological targets such as kinases.
This compound can be synthesized from readily available starting materials, such as 3-hydroxypyridazine and benzyloxy-substituted phenyl compounds. It falls under the broader category of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities.
The synthesis of 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol typically involves several key steps:
In industrial settings, this synthesis may be scaled up using batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while ensuring reproducibility.
The molecular structure of 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol features:
The molecular formula can be represented as , with a molecular weight of approximately 242.28 g/mol.
6-[3-(Benzyloxy)phenyl]pyridazin-3-ol can participate in various chemical reactions:
These reactions highlight the compound's versatility and potential for further chemical modifications.
The mechanism of action for 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol is primarily linked to its interaction with biological targets:
This mechanism underscores its potential as an anticancer agent.
The physical properties of 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol include:
Chemical properties include:
6-[3-(Benzyloxy)phenyl]pyridazin-3-ol has several notable applications in scientific research:
The retrosynthesis of 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol (CAS 1105194-25-9, $C{17}H{14}N2O2$) hinges on disconnecting the pyridazinone ring at the N–N bond and the C–C bond adjacent to the aryl substituent. As shown in Scheme 1, two primary pathways emerge:
The O-benzyl group ($\ce{-CH2C6H5}$) serves as a robust protecting group for the phenolic oxygen in 3-hydroxybenzaldehyde during pyridazinone formation. Its stability under acidic/basic conditions prevents unwanted nucleophilic attack or oxidation. Crucially, the benzyl group is readily removed via catalytic hydrogenation (Pd/C, $H_2$) or Lewis acids ($\ce{BF3·Et2O}$), restoring the phenolic functionality without degrading the pyridazinone core [4] [6]. Table 1 compares deprotection methods:
Table 1: O-Benzyl Deprotection Strategies for Pyridazinone Intermediates
Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, $H_2$ (1 atm), EtOH | 85–92 | None |
Lewis Acid-Mediated | $\ce{BF3·Et2O}$, $\ce{CH2Cl2}$, 0°C | 78–85 | Traces of dehalogenated aryl |
Alkylation of Phenolic Oxygen:3-Hydroxybenzaldehyde is benzylated using $\ce{K2CO3}$ as base and benzyl bromide in acetone (reflux, 6 h), achieving >95% yield of 3-(benzyloxy)benzaldehyde [6] [8].
Cyclocondensation Catalysis:The pyridazinone ring is constructed via:
Table 2: Optimization of DABCO-Catalyzed Cyclocondensation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DABCO (25 mol%) | Solvent-free | 90 | 1 | 95 |
DABCO (25 mol%) | EtOH | Reflux | 4 | 68 |
HMTA (25 mol%) | Solvent-free | 90 | 4 | 26 |
PTSA (25 mol%) | Solvent-free | 90 | 1 | 43 |
Solvent Selection: Solvent-free conditions outperform protic solvents (e.g., EtOH/H₂O) by accelerating kinetics and minimizing hydrolysis. DABCO loading at 25 mol% maximizes yield without side products; lower loadings (10 mol%) drop yields to 71% [8].
Temperature Control: At 90°C, cyclocondensation reaches equilibrium rapidly. Higher temperatures (110°C) marginally improve yields (97%) but risk decomposition of the O-benzyl group.
Green Chemistry Metrics:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1